6-Trifluoroacetamido-nicotinic acid
Description
6-Trifluoroacetamido-nicotinic acid is a nicotinic acid derivative functionalized with a trifluoroacetamido group at the 6-position of the pyridine ring. Nicotinic acid (vitamin B3) serves as a precursor for coenzymes NAD⁺/NADH and is integral to redox metabolism. The introduction of the trifluoroacetamido group enhances the compound’s metabolic stability and lipophilicity, making it relevant for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H5F3N2O3 |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
6-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-2-1-4(3-12-5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
InChI Key |
IAGHWWHQORDSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro-nicotinic Acid (6-CNA)
- Structure : Chlorine substituent at the 6-position.
- Applications: 6-CNA is a metabolite of imidacloprid, a neonicotinoid insecticide. It is detected in environmental monitoring studies due to its persistence and role in systemic pesticide activity .
- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity at the pyridine ring, enhancing binding to nicotinic acetylcholine receptors (nAChRs) in insects.
- Environmental Impact : Median concentrations in environmental samples range from 0.05–1.2 µg/L, with higher persistence in aquatic systems compared to hydroxylated derivatives .
Comparison with 6-Trifluoroacetamido-nicotinic Acid :
- Unlike 6-CNA, the trifluoroacetamido group is less prone to hydrolytic cleavage, which may reduce environmental degradation rates .
6-Hydroxynicotinic Acid
- Structure : Hydroxyl group at the 6-position.
- Biochemical Role : A key intermediate in bacterial degradation pathways of nicotinic acid. Bacillus species oxidize nicotinic acid to 6-hydroxynicotinic acid, which is further metabolized to maleamic acid and fumarate .
- Reactivity : The hydroxyl group facilitates rapid oxidative decarboxylation, limiting its utility in synthetic applications.
Comparison with this compound :
- The trifluoroacetamido group blocks hydroxylation at the 6-position, preventing microbial degradation via pathways observed in Bacillus species .
- Increased metabolic stability could make this compound suitable for long-acting pharmaceutical formulations.
6-(Trifluoromethoxy)nicotinic Acid
- Structure : Trifluoromethoxy group at the 6-position.
- Properties: The trifluoromethoxy group enhances electronegativity and resistance to oxidation.
- Applications : Used in synthesis of fluorinated agrochemicals due to its stability under UV exposure.
Comparison with this compound :
- The acetamido group provides hydrogen-bonding capacity, which the trifluoromethoxy group lacks. This difference may influence target binding specificity in biological systems.
- Both compounds exhibit high thermal stability (>200°C), but the trifluoroacetamido derivative is more resistant to nucleophilic attack due to the amide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
